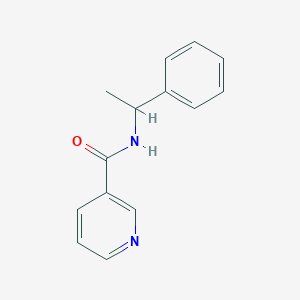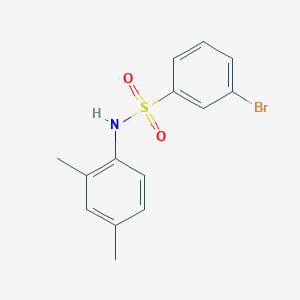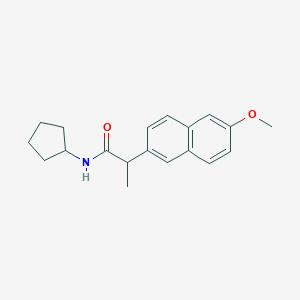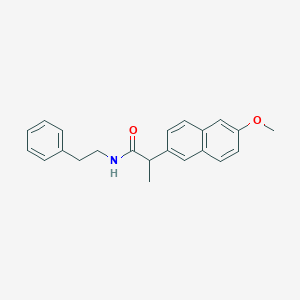
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. It is commonly referred to as CDPS and has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of CDPS involves the inhibition of specific enzymes in the body. It has been found to bind to the active site of carbonic anhydrase and topoisomerase II, preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
CDPS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. CDPS has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, CDPS has been shown to possess anti-glaucoma properties, which can help reduce intraocular pressure in the eyes.
Avantages Et Limitations Des Expériences En Laboratoire
CDPS has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield, making it a cost-effective option. CDPS is also stable under normal laboratory conditions, making it easy to handle and store. However, CDPS has some limitations, including its solubility in certain solvents and its potential toxicity. These limitations need to be considered when using CDPS in lab experiments.
Orientations Futures
There are several future directions for the research and development of CDPS. One potential area of research is the development of CDPS-based drugs for the treatment of cancer, glaucoma, and other diseases. Another potential area of research is the optimization of the synthesis method for CDPS, with the aim of improving yield and reducing costs. Additionally, the biochemical and physiological effects of CDPS need to be further investigated to fully understand its potential applications in medicine.
Méthodes De Synthèse
The synthesis of CDPS involves the reaction of 2,4-dimethoxy-5-chloroaniline with 2-chloro-3-sulfamoylpyridine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it a cost-effective method for producing CDPS.
Applications De Recherche Scientifique
CDPS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes, including carbonic anhydrase and topoisomerase II. These enzymes are involved in various biological processes and are known to be associated with certain diseases, including cancer and glaucoma. CDPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C13H12Cl2N2O4S |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-7-11(21-2)9(6-8(10)14)17-22(18,19)12-4-3-5-16-13(12)15/h3-7,17H,1-2H3 |
Clé InChI |
MZHGLQITPPWFDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)







